molecular formula C11H10F2O3 B8266092 Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate

Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate

Cat. No.: B8266092
M. Wt: 228.19 g/mol
InChI Key: QJIQFAIUZSEONA-UHFFFAOYSA-N
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Description

Its structure features a 3,5-difluorophenyl group attached to a 4-oxobutanoate backbone, with a methyl ester at the terminal carboxyl group. The fluorine substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the ketone and ester functionalities provide reactive sites for further chemical modifications .

Properties

IUPAC Name

methyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQFAIUZSEONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3,5-difluorophenyl)-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 4-(3,5-Difluorophenyl)-4-oxobutanoic acid.

    Reduction: Methyl 4-(3,5-difluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Methyl 4-(4-chlorophenyl)-4-oxobutanoate

  • Substituent Differences : Replaces fluorine atoms with chlorine at the 3,5-positions.
  • Key Properties :
    • Chlorine’s higher atomic weight and lower electronegativity reduce metabolic stability compared to fluorine.
    • Increased steric bulk may hinder binding in biological systems.
  • Applications: Often used as an intermediate in synthesizing antihyperlipidemic agents (e.g., fenofibrate derivatives) .

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate

  • Substituent Differences :
    • Ethyl ester instead of methyl ester.
    • Methoxy and dimethyl groups replace fluorine atoms.
  • Methoxy and methyl groups enhance electron-donating effects, reducing oxidative stability compared to fluorinated analogs.
  • Applications : Used in specialty chemical synthesis, particularly in agrochemicals .

(4-Chlorophenyl)(4-hydroxyphenyl)methanone

  • Structural Differences :
    • Lacks the ester group and features a biphenyl ketone structure.
    • Hydroxyl group introduces hydrogen-bonding capacity.
  • Key Properties :
    • Hydroxyl group improves water solubility but reduces membrane permeability.
    • Absence of ester limits reactivity in nucleophilic acyl substitution.
  • Applications : Primarily a degradation product or impurity in pharmaceutical formulations .

Data Table: Comparative Analysis

Property This compound Methyl 4-(4-chlorophenyl)-4-oxobutanoate Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate (4-Chlorophenyl)(4-hydroxyphenyl)methanone
Molecular Weight (g/mol) ~228.2 ~242.7 ~278.3 ~246.7
LogP (Predicted) 2.5–3.0 2.8–3.3 3.2–3.7 2.1–2.6
Metabolic Stability High (due to C-F bonds) Moderate Low (methoxy group prone to demethylation) Low (hydroxyl group susceptible to conjugation)
Reactivity High (ester and ketone) Moderate Low (steric hindrance from methyl groups) Low (no ester group)

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